Resonance-Assisted Hydrogen Bond Energy
The intramolecular O–H···O hydrogen bond in PCSH, formed between the 2-hydroxy group and the hydrazone nitrogen, was calculated using Atoms in Molecules (AIM) theory to have an energy of 14.03 kcal/mol. This value is characteristic of Resonance-Assisted Hydrogen Bonding (RAHB), confirmed by ellipticity parameters [1]. In contrast, hydrazone analogs lacking the 2-hydroxy group (e.g., benzoic acid, (1H-pyrrol-2-ylmethylene)hydrazide, CAS not available) cannot form this intramolecular bond and populate multiple conformers, leading to a fundamental difference in ground-state geometry. The rotational barrier between the syn-syn (closed) and syn-syn (open) conformers was calculated at 2966.9 kcal/mol, indicating an exceptionally high energetic penalty for breaking this hydrogen bond.
| Evidence Dimension | Intramolecular Hydrogen Bond Energy and Conformational Locking |
|---|---|
| Target Compound Data | 14.03 kcal/mol (O–H···O energy); 99.96% syn-syn (closed) population; 2966.9 kcal/mol rotational barrier |
| Comparator Or Baseline | Non-salicyloyl analogs (e.g., benzoic acid, (1H-pyrrol-2-ylmethylene)hydrazide): no intramolecular H-bond; multiple populated conformers expected |
| Quantified Difference | Qualitative difference: conformer locked vs. conformationally flexible |
| Conditions | AIM topological analysis at B3LYP/6-31+G(d,p) level; gas-phase conformational analysis |
Why This Matters
For researchers requiring a structurally rigid hydrazone scaffold with a predictable, single-conformer geometry for docking, crystallography, or regioselective synthesis, PCSH provides a defined spatial arrangement that flexible analogs cannot guarantee.
- [1] Rawat, P., & Singh, R. N. (2015). Eco-friendly synthesis, spectral and computational study of pyrrole-2-carboxaldehyde salicylhydrazone (PCSH) for its application. Journal of Molecular Structure, 1100, 105–115. View Source
